molecular formula C22H16F3N3O2 B2567652 N-(3,4-difluorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide CAS No. 1286703-13-6

N-(3,4-difluorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide

Cat. No.: B2567652
CAS No.: 1286703-13-6
M. Wt: 411.384
InChI Key: OGRPOSGWVCQMEL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H16F3N3O2 and its molecular weight is 411.384. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research by Mary et al. (2020) focused on benzothiazolinone acetamide analogs, exploring their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study revealed good light-harvesting efficiency and free energy of electron injection, suggesting applications in photovoltaic cells. The compounds also displayed non-linear optical (NLO) activity, indicating potential in optical technologies. Molecular docking aimed at understanding ligand interactions with Cyclooxygenase 1 (COX1) highlighted the binding affinities, hinting at possible pharmacological applications (Mary et al., 2020).

Electrophilic Fluorinating Agents

Banks et al. (1996) explored the synthesis and reactivity of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrating its effectiveness as a site-selective electrophilic fluorinating agent under mild conditions. This compound's ability to introduce fluorine atoms into organic substrates highlights its utility in organic synthesis, particularly in the modification of molecular structures to explore biological activity or enhance pharmacokinetic properties (Banks et al., 1996).

Synthesis of N-Difluoromethyl-2-Pyridone Derivatives

Ando et al. (2006) described a novel synthesis method for N-difluoromethyl-2-pyridones using N-(pyridin-2-yl)acetamide derivatives. The difluoromethylation process employed sodium chlorodifluoroacetate, showcasing a strategy for introducing difluoromethyl groups into heterocyclic compounds. Such modifications can significantly impact the biological activity and metabolic stability of pharmacologically relevant molecules (Ando et al., 2006).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2/c23-17-4-2-1-3-15(17)12-27-9-7-14-8-10-28(22(30)21(14)27)13-20(29)26-16-5-6-18(24)19(25)11-16/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRPOSGWVCQMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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